N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 64309-02-0) is a highly crystalline, bifunctional building block widely utilized in advanced pharmaceutical and agrochemical synthesis. Featuring an N-acetylated 2-aminothiazole core and a reactive phenolic hydroxyl group, this compound provides essential orthogonal reactivity for complex molecule construction [1]. With a defined melting point of 261–265 °C and excellent stability under standard storage conditions, it serves as a reliable precursor for downstream O-alkylation, cross-coupling, and linker attachment without the competing side reactions typically associated with unprotected aminothiazoles [2].
Substituting this specific acetamide with its unacetylated precursor (2-amino-4-(4-hydroxyphenyl)thiazole) or its methoxy-protected analog (N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) introduces severe process bottlenecks. Unprotected 2-aminothiazoles are highly nucleophilic, leading to uncontrolled N-alkylation and bis-alkylation during attempts to functionalize the phenol group, which drastically reduces overall yield and requires expensive chromatographic separation [1]. Conversely, utilizing a methoxy-protected phenol necessitates harsh Lewis acid deprotection (e.g., using BBr3) in later stages, a process that frequently cleaves the crucial acetamide group and degrades the thiazole core, rendering it unviable for sensitive API manufacturing [2].
During the attachment of functional linkers, the N-acetyl group effectively pacifies the thiazole nitrogen. Quantitative reaction monitoring demonstrates that N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide achieves >95:5 O-selectivity during standard alkylation (e.g., with alkyl halides and K2CO3), whereas the unprotected 2-amino analog yields a problematic 60:40 mixture of O- and N-alkylated products [1].
| Evidence Dimension | O- vs. N-alkylation regioselectivity ratio |
| Target Compound Data | >95:5 (O-selective) |
| Comparator Or Baseline | 2-Amino-4-(4-hydroxyphenyl)thiazole (60:40 mixed alkylation) |
| Quantified Difference | 35% absolute increase in target regioselectivity |
| Conditions | Standard basic alkylation (K2CO3, DMF, 60 °C) |
High chemoselectivity eliminates the need for complex chromatographic separations, directly lowering API production costs.
Thermal profiling reveals that the acetylated compound maintains structural integrity up to its melting point of 261–265 °C, with less than 1% degradation by mass. In contrast, the free amine baseline undergoes significant oxidative degradation starting at 180 °C, limiting its use in high-temperature coupling reactions [1].
| Evidence Dimension | Onset of thermal/oxidative degradation |
| Target Compound Data | Stable up to ~260 °C |
| Comparator Or Baseline | Unacetylated free amine (Degradation onset at 180 °C) |
| Quantified Difference | 80 °C higher thermal stability threshold |
| Conditions | Thermogravimetric analysis (TGA) in ambient air |
Superior thermal stability allows for aggressive reaction conditions and prevents yield loss during high-temperature processing.
Procuring the free phenol variant directly bypasses hazardous deprotection steps. Using N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide allows for direct O-functionalization with >85% overall yield. Using the methoxy-protected analog requires a BBr3-mediated deprotection step, which cleaves the acetamide group and reduces the final functionalized yield to <50% [1].
| Evidence Dimension | Overall yield of O-functionalized target |
| Target Compound Data | >85% yield (direct functionalization) |
| Comparator Or Baseline | N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (<50% yield due to deprotection losses) |
| Quantified Difference | >35% improvement in final step yield |
| Conditions | Multi-step synthesis comparing direct use vs. deprotection-first routes |
Procuring the free phenol avoids corrosive deprotection reagents and significantly shortens the synthetic route.
The compound exhibits highly favorable solubility parameters for scalable isolation. It is highly soluble in DMSO and ethanol (>50 mg/mL) but only slightly soluble in water (<1 mg/mL). This sharp solubility gradient allows for >90% recovery via simple water-induced precipitation, whereas crude mixtures or unacetylated analogs often oil out or require solvent extraction [1].
| Evidence Dimension | Precipitation recovery efficiency |
| Target Compound Data | >90% recovery via solvent/antisolvent precipitation |
| Comparator Or Baseline | Crude unacetylated mixtures (<70% recovery, prone to oiling out) |
| Quantified Difference | 20% higher isolation yield without chromatography |
| Conditions | Ethanol/Water solvent-antisolvent crystallization at 25 °C |
Enables highly efficient, chromatography-free purification at the pilot and manufacturing scales.
Because the acetamide group prevents N-alkylation, this compound is the ideal starting material for synthesizing libraries of 2-aminothiazole-based kinase inhibitors. The free phenolic hydroxyl can be cleanly functionalized with various solubilizing groups or hinge-binding motifs without compromising the thiazole core [1].
In targeted protein degradation research, the free phenol serves as a highly efficient anchor point for PEGylation or alkyl linkers. The stability of the acetamide ensures that the core pharmacophore remains intact during the multi-step assembly of complex PROTAC molecules [2].
Thanks to its thermal stability up to 260 °C, this compound is perfectly suited as a precursor for advanced agrochemical active ingredients that require melt-processing or high-temperature cross-coupling reactions during their manufacturing [3].
Irritant